Carbendazim
Overview
Description
Carbendazim is a systemic fungicide belonging to the benzimidazole class of compounds. It is primarily used to control a wide range of fungal diseases in agriculture, horticulture, and forestry. The chemical formula of this compound is C₉H₉N₃O₂ , and it is known for its broad-spectrum activity against various fungal pathogens .
Preparation Methods
Synthetic Routes and Reaction Conditions: Carbendazim can be synthesized through several methods, with the most common involving the reaction of o-phenylenediamine with methyl isocyanate . Another method involves the cyclization of methyl cyanocarbamate with o-phenylenediamine in the presence of a solvent such as toluene and water .
Industrial Production Methods: In industrial settings, this compound is typically produced using the lime nitrogen method. This involves the hydrolysis and esterification of lime nitrogen to obtain a calcium salt esterifying liquid, followed by electrodialysis to separate calcium chloride and methyl cyanocarbamate. The resulting product is then used for the synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions: Carbendazim undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups on the this compound molecule.
Substitution: Substitution reactions can occur at the benzimidazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions include various benzimidazole derivatives, which can have different biological activities .
Scientific Research Applications
Carbendazim has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying the synthesis and reactions of benzimidazole derivatives.
Biology: Employed in studies on fungal pathogens and their control mechanisms.
Medicine: Investigated for its potential use in treating fungal infections and as an anticancer agent.
Industry: Widely used in agriculture to protect crops from fungal diseases, thereby improving yield and quality .
Mechanism of Action
Carbendazim exerts its effects by binding to tubulin proteins, which are essential for microtubule assembly and the formation of spindles during cell division. This binding disrupts microtubule assembly, leading to the malsegregation of chromosomes and ultimately inhibiting fungal growth. The primary molecular targets are the microtubules, and the pathway involved is the disruption of cell division .
Comparison with Similar Compounds
Benomyl: A precursor to carbendazim, also a benzimidazole fungicide.
Thiabendazole: Another benzimidazole fungicide with similar antifungal properties.
Albendazole: Used as an anthelmintic agent but shares structural similarities with this compound.
Thiophanate-methyl: Metabolizes into this compound in plants, exhibiting similar fungicidal activity
Uniqueness: this compound is unique due to its broad-spectrum activity and systemic properties, allowing it to be effective against a wide range of fungal pathogens. Its ability to disrupt microtubule assembly makes it a potent fungicide with applications beyond agriculture, including potential medical uses .
Properties
IUPAC Name |
methyl N-(1H-benzimidazol-2-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8/h2-5H,1H3,(H2,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFZGCMQGLPBSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Record name | CARBENDAZIM | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19955 | |
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Record name | CARBENDAZIM | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1277 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
23424-47-7 (unspecified hydrochloride), 37574-18-8 (mono-hydrochloride), 52316-55-9 (monophosphate) | |
Record name | Carbendazim [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010605217 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4024729 | |
Record name | Carbendazim | |
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Molecular Weight |
191.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Carbendazim appears as light gray or beige powder. (NTP, 1992), White to light-gray, odorless solid; [HSDB] Powder; [MSDSonline], Solid, COLOURLESS CRYSTALS OR GREY-TO-WHITE POWDER. | |
Record name | CARBENDAZIM | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19955 | |
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Record name | Carbendazim | |
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Record name | Carbendazim | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031769 | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), Solubility in water at 24 °C: 29 mg/L at pH 4; 8 mg/L at pH 7; 1.49 mg/L at pH 8, Soluble in (g/L at 24 °C): dimethylformamide 5, acetone 0.3, ethanol 0.3, chloroform 0.1, ehtyl acetate 0.135, dichlormethane 0.068, benzene 0.036, cyclohexane <0.01, diethyl ether <0.01, hexane 0.0005, Xylene: <1 g/100 g at 20 °C; Cylcohexanone: < 1 g/100 g /Technical grade/, Solubility at 20 °C (mg/L): hexane 0.5; benzene 36; dichloromethane 68; ethanol 300; dimethylformamide 5000, chloroform 100, acetone 300, Slightly soluble in most solvents, 29 mg/L @ 24C (exp), Solubility in water, g/100ml at 24 °C: 0.0008 | |
Record name | CARBENDAZIM | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19955 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6581 | |
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Record name | Carbendazim | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031769 | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Density |
1.45 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.45 g/cu cm at 25 °C, 0.27 g/cm³ | |
Record name | CARBENDAZIM | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19955 | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6581 | |
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Vapor Pressure |
less than 0.000000075 mmHg at 68 °F ; <0.001 mmHg at 257 °F (NTP, 1992), 7.5X10-10 mm Hg at 20 °C, Vapor pressure at 20 °C: negligible | |
Record name | CARBENDAZIM | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19955 | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6581 | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1277 | |
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Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
... Previous studies indicate that FB642 /carbendazim/ may interfere with mitosis and thus may disrupt or inhibit microtubule function resulting in apoptosis. ..., Carbendazim inhibits microtubule assembly, thus blocking mitosis and inhibiting cancer cell proliferation. Accordingly, carbendazim is being explored as an anticancer drug. Data show that carbendazim increased mRNA and protein expressions and promoter activity of CYP1A1. In addition, carbendazim activated transcriptional activity of the aryl hydrocarbon response element, and induced nuclear translocation of the aryl hydrocarbon receptor (AhR), a sign the AhR is activated. Carbendazim-induced CYP1A1 expression was blocked by AhR antagonists, and was abolished in AhR signal-deficient cells. Results demonstrated that carbendazim activated the AhR, thereby stimulating CYP1A1 expression. In order to understand whether AhR-induced metabolic enzymes turn carbendazim into less-toxic metabolites, Hoechst 33,342 staining to reveal carbendazim-induced nuclear changes and flow cytometry to reveal the subG0/G1 population were applied to monitor carbendazim-induced cell apoptosis. Carbendazim induced less apoptosis in Hepa-1c1c7 cells than in AhR signal-deficient Hepa-1c1c7 mutant cells. Pretreatment with beta-NF, an AhR agonist that highly induces CYP1A1 expression, decreased carbendazim-induced cell death. In addition, the lower the level of AhR was, the lower the vitality present in carbendazim-treated cells, including hepatoma cells and their derivatives with AhR RNA interference, also embryonic kidney cells, bladder carcinoma cells, and AhR signal-deficient Hepa-1c1c7 cells. In summary, carbendazim is an AhR agonist. The toxicity of carbendazim was lower in cells with the AhR signal. This report provides clues indicating that carbendazim is more potent at inducing cell death in tissues without than in those with the AhR signal, an important reference for applying carbendazim in cancer chemotherapy. | |
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Impurities |
2,3-Diaminophenazine, 2-Amino-3-hydroxyphenazine | |
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Color/Form |
White powder, Crystalline powder, Nearly white solid /Technical/, Light-gray powder, Off-white, crystalline powder | |
CAS No. |
10605-21-7, 37953-07-4 | |
Record name | CARBENDAZIM | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19955 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Carbendazim | |
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Record name | Carbendazim [BSI:ISO] | |
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Record name | Methyl benzimidazolecarbamate | |
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Record name | Carbendazim | |
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Record name | Carbendazim | |
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Record name | Carbamic acid, N-1H-benzimidazol-2-yl-, methyl ester | |
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Record name | Carbendazim | |
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Record name | Carbendazim | |
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Record name | CARBENDAZIM | |
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Record name | Carbendazim | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031769 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
576 to 585 °F (decomposes) (NTP, 1992), Decomposes at 300 °C, MP: 302-307 °C (decomposes), 302 - 307 °C | |
Record name | CARBENDAZIM | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19955 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6581 | |
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Record name | Carbendazim | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031769 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.